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Technical Support Center: Ternary Complex
Analysis with SPR
This guide provides troubleshooting advice and answers to frequently asked questions

regarding the interpretation of complex Surface Plasmon Resonance (SPR) sensorgrams for

the study of ternary complex formation. It is intended for researchers, scientists, and drug

development professionals.

Frequently Asked Questions (FAQs)
Q1: What are the common experimental approaches for
studying ternary complex formation using SPR?
There are three primary methods to investigate the formation of a ternary complex (L + A + B ⇌

LAB), where L is the immobilized ligand, A is the primary analyte, and B is the secondary

analyte.
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Sequential Injection: Ligand (L) is immobilized on the sensor surface. Analyte A is injected

and its binding is measured. Following this, analyte B is injected (either alone or in a mixture

with A) to observe the formation of the ternary complex (LAB). This method is useful for

determining if the binding is ordered.

Co-injection: A mixture of analyte A and analyte B at fixed concentrations is injected over the

immobilized ligand (L). This approach is used to determine the overall affinity and kinetics of

the ternary complex formation in a single step.

Pre-incubation (Equilibrium Analysis): The primary analyte (A) is pre-incubated with the

secondary analyte (B) before injection over the ligand (L). This method is particularly useful

when the interaction between A and B is strong, allowing the pre-formed AB complex to bind

to L.

Q2: My sensorgram shows an unexpected shape after
the second analyte injection. What could be the cause?
Interpreting complex sensorgrams requires careful consideration of several potential biological

and technical artifacts. An unusual response could indicate one of the following:

Positive Cooperativity: The binding of the first analyte enhances the binding of the second,

resulting in a larger-than-expected signal.

Negative Cooperativity: The binding of the first analyte hinders the binding of the second,

leading to a smaller signal or even dissociation.

Conformational Change: The binding of the first analyte induces a structural change in the

ligand, which itself can cause a change in the SPR signal. The subsequent binding of the

second analyte will occur from this new baseline.

Analyte-Induced Ligand Dissociation: The second analyte might cause the first analyte to

dissociate from the ligand, leading to a decrease in the signal.

Non-Specific Binding (NSB): The secondary analyte may be binding to the sensor surface or

the ligand itself in a non-specific manner.
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Bulk Refractive Index Mismatch: Differences in the refractive index between the running

buffer and the analyte solutions can cause sharp spikes at the beginning and end of the

injection, which can be mistaken for binding events.

Q3: How can I differentiate between true ternary
complex formation and experimental artifacts?
Distinguishing genuine interactions from artifacts is critical for accurate interpretation. A series

of control experiments is essential.
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Caption: A decision tree for troubleshooting common SPR artifacts.
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Experimental Protocols & Data
Protocol 1: Sequential Injection to Confirm Ordered
Binding
This protocol is designed to determine if the binding of analyte A is required for the binding of

analyte B.

Methodology:

Immobilization: Immobilize the ligand (L) onto the sensor chip surface to a target density

(e.g., 500-1500 RU). Use a reference flow cell (e.g., a blank surface or one with an irrelevant

protein) to subtract non-specific binding and bulk effects.

Analyte A Injection: Inject a concentration of analyte A (e.g., 5-10 times its KD) over the

surface to achieve a steady-state binding level (RA).

Analyte B Injection: Immediately following the association of A, inject a concentration series

of analyte B (in a buffer that also contains analyte A at the same concentration as step 2)

over the surface.

Control Experiment: As a critical control, inject the highest concentration of analyte B over a

surface that has only been exposed to running buffer (no analyte A).

Regeneration: After each cycle, regenerate the sensor surface using appropriate conditions

(e.g., low pH glycine, high salt) to remove all bound analytes.

Data Analysis: Subtract the reference cell data from the active cell data. A significant signal

increase upon injection of analyte B (in the presence of A) compared to the control (B alone)

confirms the formation of a ternary L-A-B complex.
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Interaction
Step

Analyte(s)
Injected

ka (M-1s-1) kd (s-1) KD (nM)

L + A ⇌ LA Analyte A 1.5 x 105 2.0 x 10-3 13.3

LA + B ⇌ LAB
Analyte B (with

A)
3.0 x 105 5.0 x 10-4 1.7

L + B ⇌ LB
Analyte B

(control)

No significant

binding
- -

This data is illustrative and will vary based on the specific molecules under investigation.

Protocol 2: Co-injection for Affinity Determination
This protocol is used when the order of binding is unknown or random, or to determine the

overall stability of the ternary complex.

Methodology:

Immobilization: Immobilize the ligand (L) as described in Protocol 1.

Analyte Preparation: Prepare a dilution series of analyte A. For each concentration of A,

create a sub-series of analyte B concentrations.

Co-injection Series: Inject the prepared mixtures of A and B over the sensor surface. It is

crucial to maintain one analyte at a constant concentration while titrating the other.

Regeneration: Regenerate the surface between each co-injection.

Data Analysis: The resulting sensorgrams are more complex. They can be fitted to a ternary

complex binding model or, for affinity, the steady-state response levels (Req) can be plotted

against the concentration of the titrated analyte and fitted to a steady-state affinity model.
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Caption: Comparison of sequential and co-injection experimental workflows.

Q4: What does a "biphasic" dissociation curve imply for
my ternary complex?
A biphasic dissociation curve, characterized by a rapid initial decay followed by a much slower

decay phase, often suggests complex kinetics. In the context of ternary interactions, this could

mean:

Heterogeneity in the complex: There might be two different populations of the complex with

different stability (e.g., different conformations of the LAB complex).

"Trapping" effect: The secondary analyte (B) may significantly slow down the dissociation of

the primary analyte (A) from the ligand (L). The initial fast phase represents the dissociation
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of B from the LAB complex, while the slow phase represents the dissociation of A from the

remaining LA complex.

Rebinding: If the analyte dissociates and rebinds to an adjacent site on the sensor chip

before it can diffuse away into the bulk solution, it can artificially slow down the observed

dissociation rate.

To investigate this, vary the flow rate during the dissociation phase. If the dissociation rate

increases with the flow rate, rebinding is a likely contributor.

Q5: How should I set up the concentrations for my
analytes?
Proper concentration ranges are key to obtaining high-quality, interpretable data.

Experiment Type
Analyte A
Concentration

Analyte B
Concentration

Rationale

Sequential Injection
5-10x KD of LA

interaction

Titration series from

0.1x to 10x KD of LAB

interaction

To ensure saturation

of the LA complex

before observing the

binding of B.

Co-injection
Titration series around

KD of LA

Fixed at a saturating

concentration (e.g.,

10x KD)

To determine the KD

of A in the presence of

B.

Equilibrium (Pre-

incubation)

Fixed at > KD of AB

interaction

Titration series around

the expected KD of L-

(AB)

To ensure the AB

complex is pre-formed

in solution before

binding to L.

Note: KD values are often unknown at the start. Begin with broad concentration ranges (e.g., 1

nM to 10 µM) in initial scouting experiments to estimate the affinities.
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[https://www.benchchem.com/product/b15621877/docs#interpreting-complex-spr-
sensorgrams-for-ternary-complex-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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